4,4-dimethyl-5H-1,3-oxazole-2-thiol
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Overview
Description
The compound with the identifier “4,4-dimethyl-5H-1,3-oxazole-2-thiol” is known as carbonyldiimidazole. It is an organic compound with the molecular formula ( \text{C}_7\text{H}_6\text{N}_4\text{O} ). Carbonyldiimidazole is a white crystalline solid that is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis and as a reagent in various chemical reactions .
Preparation Methods
Carbonyldiimidazole can be synthesized by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Amide Formation: It is used to convert amines into amides.
Carbamate Formation: It can convert alcohols into carbamates.
Urea Formation: It is used to form ureas from amines.
Ester Formation: It can convert alcohols into esters.
Common reagents and conditions for these reactions include the use of carbonyldiimidazole as the coupling agent, often in the presence of a base to neutralize the byproducts. The major products formed from these reactions are amides, carbamates, ureas, and esters .
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used in peptide synthesis for the coupling of amino acids.
Biology: It is employed in the modification of biomolecules, such as the formation of peptide bonds.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids, amines, and alcohols, and the pathways involved are those leading to the formation of amides, carbamates, ureas, and esters .
Comparison with Similar Compounds
Carbonyldiimidazole is unique in its ability to activate carboxylic acids without the need for harsh reagents like thionyl chloride. Similar compounds include:
Phosgene: Used for similar purposes but is more hazardous.
Imidazole: A component of carbonyldiimidazole and used in various organic reactions.
N,N’-Dicyclohexylcarbodiimide: Another coupling agent used in peptide synthesis but with different reactivity and byproducts.
Carbonyldiimidazole stands out due to its ease of handling and the mild conditions required for its reactions.
Properties
IUPAC Name |
4,4-dimethyl-5H-1,3-oxazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-5(2)3-7-4(8)6-5/h3H2,1-2H3,(H,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMMIOUDVZQBAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(=N1)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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